molecular formula C12H18ClNO B13477161 2-Phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride

2-Phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride

Cat. No.: B13477161
M. Wt: 227.73 g/mol
InChI Key: HZGDZBACKOMMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride is a chemical compound that features a phenyl group, a pyrrolidine ring, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride typically involves the reaction of pyrrolidine with phenylacetaldehyde under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the ethan-1-ol moiety. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylacetone, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-Phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

2-phenyl-1-pyrrolidin-2-ylethanol;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c14-12(11-7-4-8-13-11)9-10-5-2-1-3-6-10;/h1-3,5-6,11-14H,4,7-9H2;1H

InChI Key

HZGDZBACKOMMRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(CC2=CC=CC=C2)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.